(6,6-Dimethylmorpholin-3-yl)methanol hydrochloride
CAS No.:
Cat. No.: VC18617652
Molecular Formula: C7H16ClNO2
Molecular Weight: 181.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H16ClNO2 |
|---|---|
| Molecular Weight | 181.66 g/mol |
| IUPAC Name | (6,6-dimethylmorpholin-3-yl)methanol;hydrochloride |
| Standard InChI | InChI=1S/C7H15NO2.ClH/c1-7(2)5-8-6(3-9)4-10-7;/h6,8-9H,3-5H2,1-2H3;1H |
| Standard InChI Key | WVBCVFHTPYDEOR-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CNC(CO1)CO)C.Cl |
Introduction
(6,6-Dimethylmorpholin-3-yl)methanol hydrochloride is a chemical compound characterized by its unique morpholine structure. This compound includes a dimethyl substitution at the 6-position and a hydroxymethyl group at the 3-position of the morpholine ring. Its molecular formula is C₇H₁₆ClNO₂, with a molecular weight of approximately 181.66 g/mol . The compound is of interest in various chemical and pharmaceutical applications due to its biological activity and potential utility in synthetic organic chemistry.
Synthesis and Applications
The synthesis of (6,6-Dimethylmorpholin-3-yl)methanol hydrochloride typically involves several steps, including the reaction of morpholine derivatives with appropriate reagents to introduce the hydroxymethyl group. The specific conditions, such as temperature and pH, are crucial for optimizing yields and purity.
This compound is used as a reagent in organic synthesis and medicinal chemistry, particularly for developing novel compounds with enhanced biological activity. Its applications span various fields due to its versatility and potential pharmacological properties.
Biological Activities and Research Findings
(6,6-Dimethylmorpholin-3-yl)methanol hydrochloride exhibits various biological activities, making it a subject of interest in medicinal chemistry. The morpholine structure is often associated with pharmacological properties, including interactions with biological targets such as enzymes or receptors. These interactions are essential for evaluating its safety and efficacy as a therapeutic agent.
Research on similar compounds highlights the importance of structural modifications in achieving desired biological activities. For instance, modifications in the morpholine ring can significantly affect binding affinities to biological targets.
Similar Compounds and Structural Analogs
Several compounds share structural similarities with (6,6-Dimethylmorpholin-3-yl)methanol hydrochloride. Notable examples include:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2-Methylmorpholine hydrochloride | 167946-94-3 | 0.89 |
| (R)-2-Methylmorpholine hydrochloride | 168038-14-0 | 0.89 |
| (S)-2-Methylmorpholine hydrochloride | 1147108-99-3 | 0.89 |
| (2S,6S)-2,6-Dimethylmorpholine | 276252-73-4 | 0.86 |
These compounds can serve as useful analogs for studying structure-activity relationships and optimizing pharmacological properties.
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